N-Ethylphthalimide: A Comprehensive Technical Guide for Researchers
N-Ethylphthalimide: A Comprehensive Technical Guide for Researchers
CAS Number: 5022-29-7
This technical guide provides an in-depth overview of N-Ethylphthalimide, a versatile chemical compound with applications in organic synthesis and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological significance.
Core Properties of N-Ethylphthalimide
N-Ethylphthalimide is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 5022-29-7 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [2][4] |
| Melting Point | 73-77 °C | [1] |
| Boiling Point | 285 °C | [1] |
| Density | 1.249 g/cm³ | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in many organic solvents. | |
| Vapor Pressure | 0.00279 mmHg at 25°C | [1] |
| Flash Point | 122 °C | [1] |
| Refractive Index | 1.5460 (estimate) | [1] |
Synthesis of N-Ethylphthalimide
N-Ethylphthalimide is commonly synthesized through two primary methods: the Gabriel synthesis, which utilizes potassium phthalimide (B116566) and an ethyl halide, and the direct reaction of phthalic anhydride (B1165640) with ethylamine (B1201723).
Experimental Protocol 1: Gabriel Synthesis from Potassium Phthalimide and Ethyl Bromide
This method is a classic approach for the preparation of N-alkylated phthalimides.
Materials:
-
Potassium phthalimide
-
Ethyl bromide
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.
-
Slowly add ethyl bromide to the solution at room temperature with continuous stirring.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude N-Ethylphthalimide.
-
Filter the precipitate, wash it thoroughly with water, and then recrystallize from ethanol to obtain pure N-Ethylphthalimide.
Experimental Protocol 2: Synthesis from Phthalic Anhydride and Ethylamine
This alternative method involves the direct condensation of phthalic anhydride with ethylamine.
Materials:
-
Phthalic anhydride
-
Ethylamine (aqueous solution or gas)
-
Acetic acid (optional, as a solvent)
Procedure:
-
In a round-bottom flask, place phthalic anhydride.
-
Slowly add an excess of ethylamine solution or bubble ethylamine gas through the molten phthalic anhydride. The reaction is exothermic and should be controlled by external cooling if necessary.
-
If using a solvent, the reactants can be refluxed in a suitable solvent like glacial acetic acid.
-
Heat the mixture to a temperature of 150-200°C for 1-2 hours to ensure the completion of the cyclization and removal of water.
-
The molten product is allowed to cool and solidify.
-
The crude N-Ethylphthalimide can be purified by recrystallization from a suitable solvent such as ethanol.
Chemical Reactivity and Applications
N-Ethylphthalimide is a key intermediate in the Gabriel synthesis of primary amines. The phthalimide group acts as a protecting group for the amine functionality, which can be later deprotected under acidic or basic conditions, or more commonly, by hydrazinolysis to yield ethylamine.[5][6] This reactivity makes it a valuable reagent in organic synthesis for the introduction of an ethylamine moiety.
Potential Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by N-Ethylphthalimide are limited, the broader class of phthalimide derivatives has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
A study on N-ethyl phthalimide esters demonstrated their potential as antioxidant agents.[7] The mechanism of antioxidant activity for many phenolic and related compounds involves the scavenging of free radicals, which can be a key factor in mitigating oxidative stress-related cellular damage.
Furthermore, other phthalimide derivatives have been shown to interact with significant cellular signaling pathways. For instance, certain phthalimide analogs have been investigated as inhibitors of the TGF-β pathway, which is implicated in cancer progression.[8] Additionally, the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation, has been identified as a target for some phthalimide-based compounds in cancer therapy.[9]
Given the structural similarity of N-Ethylphthalimide to these biologically active molecules, it is plausible that it could also modulate similar pathways. However, this remains a hypothesis pending direct experimental validation.
References
- 1. quora.com [quora.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. biomedgrid.com [biomedgrid.com]
